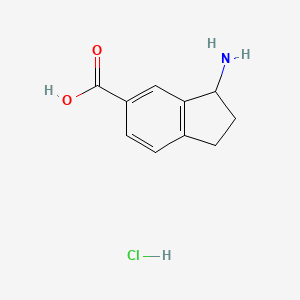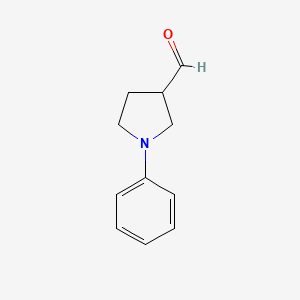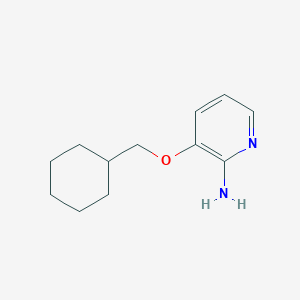
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide is a complex organic compound. Its structure consists of a quinazoline core substituted with various functional groups, making it a potentially significant molecule in medicinal chemistry. Its properties can be leveraged for various applications, particularly in research and development.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis begins with the preparation of the quinazoline scaffold. This typically involves the condensation of 2-aminobenzamide with aldehydes or ketones under acidic or basic conditions. The resultant intermediate undergoes bromination, followed by thioxo group introduction using appropriate sulfur sources. The last step entails N-alkylation with butylamine, facilitating the formation of the final compound.
Industrial Production Methods: : Scaling up this synthesis for industrial production involves optimizing reaction conditions to enhance yield and purity. This often includes refining reagents' quality, maintaining precise temperature controls, and utilizing high-efficiency purification techniques like crystallization or chromatography.
Types of Reactions it Undergoes
Oxidation: : The thioxo group in the compound can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide.
Reduction: : The ketone and thioxo functionalities can undergo reduction to alcohols or thiols, respectively, with reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Organometallic reagents, Grignard reagents.
Major Products Formed from These Reactions
Oxidation products include sulfoxides and sulfones.
Reduction products include corresponding alcohols and thiols.
Substitution products depend on the nucleophile used, forming diverse functional derivatives.
科学研究应用
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide serves as a valuable compound in various scientific research fields:
Chemistry: : Acts as a precursor for synthesizing complex molecules.
Biology: : Used in studies involving enzyme inhibition and protein interactions.
Medicine: : Potential therapeutic agent due to its structural similarity to bioactive molecules.
Industry: : Applied in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by interacting with specific molecular targets. These include enzymes, where it can act as an inhibitor, blocking the active site and preventing substrate binding. Additionally, it may interfere with cellular pathways by binding to receptor sites, modulating signal transduction and cellular responses.
Comparison with Other Similar Compounds
6-(6-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide: : The chloro derivative exhibits different reactivity profiles, especially in nucleophilic substitution reactions.
6-(6-bromo-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide: : Lacks the thioxo group, affecting its interaction with biological targets.
Highlighting Its Uniqueness: : The presence of both bromo and thioxo groups in 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide allows it to engage in a broader range of chemical reactions compared to its analogs.
Hope this breakdown is insightful for your purposes!
属性
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O2S/c1-2-3-10-20-16(23)7-5-4-6-11-22-17(24)14-12-13(19)8-9-15(14)21-18(22)25/h8-9,12H,2-7,10-11H2,1H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJICFGKLLQPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
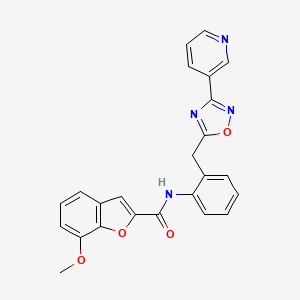

![4-TERT-BUTYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2849047.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)
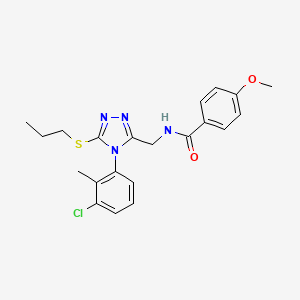
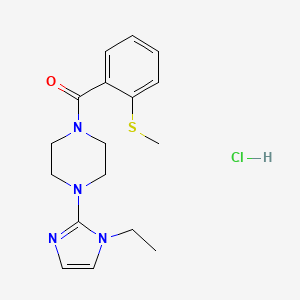
![N-[4-(BENZYLOXY)PHENYL]-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE](/img/structure/B2849054.png)
![3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea](/img/structure/B2849057.png)
![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)
![methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate](/img/structure/B2849059.png)
